4-(Chloromethyl)-2-hexyl-1,3-dioxolane
Description
Properties
CAS No. |
54788-09-9 |
|---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
4-(chloromethyl)-2-hexyl-1,3-dioxolane |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-4-5-6-10-12-8-9(7-11)13-10/h9-10H,2-8H2,1H3 |
InChI Key |
MQNUIGUARMRLPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC(O1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-hexyl-1,3-dioxolane typically involves the reaction of 2-hexyl-1,3-dioxolane with chloromethylating agents. One common method is the Blanc chloromethylation, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature to ensure the formation of the desired chloromethylated product.
Industrial Production Methods
In an industrial setting, the production of 4-(Chloromethyl)-2-hexyl-1,3-dioxolane can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-hexyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Major Products Formed
Hydroxymethyl Derivatives: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Resulting from oxidation reactions.
Scientific Research Applications
4-(Chloromethyl)-2-hexyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drug candidates due to its reactive chloromethyl group.
Materials Science: Employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-hexyl-1,3-dioxolane involves its reactivity as a chloromethylating agent. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a precursor to more complex structures .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Alkyl vs. Aryl Substituents :
- The hexyl group in the target compound provides moderate hydrophobicity, while aryl groups (e.g., 2,4-dichlorophenyl in ) introduce resonance effects, altering electronic properties and reactivity in electrophilic substitutions.
- Branched substituents (e.g., 2,2-dimethyl in ) enhance steric protection of the dioxolane ring, improving stability against hydrolysis compared to linear chains.
Chloromethyl Functionality :
- The chloromethyl group (-CH₂Cl) is a reactive site for nucleophilic substitution (e.g., SN2 reactions) in all analogs. However, steric hindrance from bulky groups (e.g., dicyclohexyl in ) slows reaction rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
